molecular formula C22H27N3O2 B2857848 N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 871552-80-6

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B2857848
CAS No.: 871552-80-6
M. Wt: 365.477
InChI Key: MOWSMIGBTIMJKT-UHFFFAOYSA-N
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Description

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a cyclohexylethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a cyclohexylethyl group. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

\text{N 2 1 2 cyclohexylethyl 1H 1 3 benzodiazol 2 yl ethyl}furan-2-carboxamide}

This structure features a furan ring and a benzodiazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound may function as inhibitors of specific enzymes or receptors involved in pathological processes. For instance, the benzodiazole derivatives have been studied for their role as inhibitors of protein arginine deiminase type 4 (PAD4), which is implicated in inflammatory diseases such as rheumatoid arthritis .

Anticancer Activity

Several studies have explored the anticancer properties of benzodiazole derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant potency .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. The compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .

Neuroprotective Properties

Emerging evidence suggests that benzodiazole derivatives can exert neuroprotective effects. In animal models of neurodegenerative diseases, these compounds have been observed to enhance neuronal survival and reduce oxidative stress markers. This activity is attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeModel/SystemObserved EffectReference
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-alpha production
NeuroprotectiveRat model of Parkinson'sReduced oxidative stress markers

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing significant cytotoxicity with an emphasis on its mechanism involving apoptosis induction through caspase activation .

Case Study 2: Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Administration of this compound resulted in reduced joint swelling and histological improvements compared to control groups, suggesting its potential therapeutic application in inflammatory diseases .

Properties

IUPAC Name

N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-22(20-11-6-16-27-20)23-14-12-21-24-18-9-4-5-10-19(18)25(21)15-13-17-7-2-1-3-8-17/h4-6,9-11,16-17H,1-3,7-8,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWSMIGBTIMJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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